molecular formula C13H19NO2S B15170989 N-(Hex-4-en-1-yl)-4-methylbenzene-1-sulfonamide CAS No. 906451-51-2

N-(Hex-4-en-1-yl)-4-methylbenzene-1-sulfonamide

Cat. No.: B15170989
CAS No.: 906451-51-2
M. Wt: 253.36 g/mol
InChI Key: STFPCZNVUDZNMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Hex-4-en-1-yl)-4-methylbenzene-1-sulfonamide is an organic compound characterized by a sulfonamide group attached to a benzene ring, which is further substituted with a hex-4-en-1-yl chain and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hex-4-en-1-yl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with hex-4-en-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(Hex-4-en-1-yl)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and are conducted under elevated temperatures and pressures.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the reagents used.

Scientific Research Applications

N-(Hex-4-en-1-yl)-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(Hex-4-en-1-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The hex-4-en-1-yl chain and methyl group contribute to the compound’s overall hydrophobicity, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(Hex-4-en-1-yl)-4-methylbenzene-1-sulfonamide: shares structural similarities with other sulfonamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hex-4-en-1-yl chain and the methyl group on the benzene ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

906451-51-2

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

N-hex-4-enyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H19NO2S/c1-3-4-5-6-11-14-17(15,16)13-9-7-12(2)8-10-13/h3-4,7-10,14H,5-6,11H2,1-2H3

InChI Key

STFPCZNVUDZNMC-UHFFFAOYSA-N

Canonical SMILES

CC=CCCCNS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.